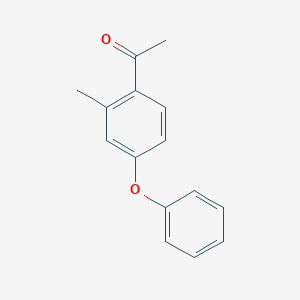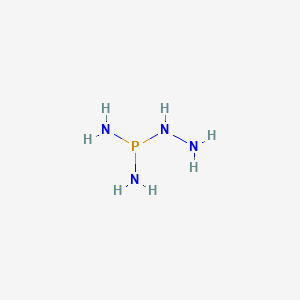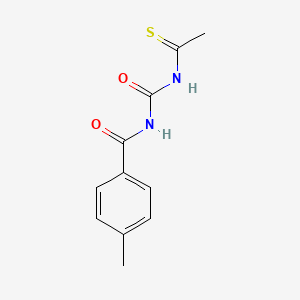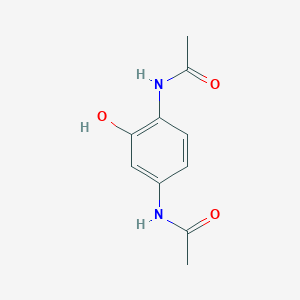![molecular formula C11H18O3 B14608740 Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol CAS No. 61009-96-9](/img/structure/B14608740.png)
Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tricyclo[42103,7]nonan-8-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol typically involves the solvolysis of nopyl toluene-p-sulfonate in acetic acid containing acetate ions. This reaction leads to the formation of 8,8-dimethyltricyclo[4.2.1.03,7]nonan-6-yl acetate, which is then further processed to obtain the desired compound . The reaction conditions often include low temperatures and specific reagents to ensure the correct formation of the tricyclic structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of specialized equipment and controlled environments would be essential to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions: Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature and solvent choice playing crucial roles .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies . Additionally, its potential biological activity has led to investigations into its use as a precursor for pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to engage in complex interactions with enzymes and other biological molecules, potentially leading to significant biological effects . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its full range of activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol include 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid and other tricyclic nonane derivatives . These compounds share structural similarities but differ in their functional groups and specific chemical properties.
Uniqueness: What sets acetic acid;tricyclo[42103,7]nonan-8-ol apart is its specific tricyclic structure combined with the presence of an acetic acid moiety
Properties
CAS No. |
61009-96-9 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol |
InChI |
InChI=1S/C9H14O.C2H4O2/c10-9-7-3-5-1-2-6(4-7)8(5)9;1-2(3)4/h5-10H,1-4H2;1H3,(H,3,4) |
InChI Key |
VBEIXMQOGTWJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2CC3CC1C2C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)


![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)


![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
